{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
Description
{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a 3-chlorophenoxyethoxy group attached to the phenyl ring. This compound is structurally distinct due to the chlorine substituent at the meta position of the phenoxy group and the ethoxy linker bridging the phenoxy and phenylhydrazine moieties. Its molecular formula is C₁₄H₁₄ClN₂O₂·HCl, with a molecular weight of approximately 327.2 g/mol (estimated based on analogs in ). The hydrazine group (-NH-NH₂) and the electron-withdrawing chlorine substituent make it reactive, particularly in condensation reactions and as a precursor in heterocyclic synthesis .
Properties
IUPAC Name |
[4-[2-(3-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-11-2-1-3-14(10-11)19-9-8-18-13-6-4-12(17-16)5-7-13;/h1-7,10,17H,8-9,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIXGUKIPFNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOC2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 4-hydroxybenzaldehyde to produce 4-[2-(3-chlorophenoxy)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a reaction with hydrazine hydrate in the presence of hydrochloric acid to yield this compound.
Chemical Reactions Analysis
{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituted Phenylhydrazine Hydrochlorides
The compound belongs to a broader class of substituted phenylhydrazines, where substituents on the phenyl ring modulate reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Electronic Effects : The 3-chloro substituent in the target compound is electron-withdrawing, increasing the hydrazine group's acidity compared to methoxy or methyl analogs . This property enhances its utility in condensation reactions (e.g., forming hydrazones) .
- Steric and Positional Effects: The meta-chlorophenoxy group in the target compound offers distinct steric and electronic profiles compared to ortho- or para- substituted analogs.
Piperazine and Ethoxy-Containing Analogs
Fluorinated and Difluoromethoxy Derivatives
Fluorinated analogs like 3-fluorophenylhydrazine HCl and [4-(difluoromethoxy)phenyl]hydrazine HCl (CAS 1240527-90-5) highlight substituent effects:
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity may improve metabolic stability but reduce electrophilicity compared to chlorine .
- Difluoromethoxy Group: This substituent in CAS 1240527-90-5 increases polarity and hydrogen-bonding capacity, contrasting with the non-polar 3-chlorophenoxy group in the target compound .
Biological Activity
{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16ClN2O2·HCl
- Molecular Weight : 315.19 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, leading to inhibition of certain enzymes or receptors. This interaction can alter various cellular pathways, which is crucial in understanding its therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.
Biological Activity Overview
Research indicates that this compound exhibits several noteworthy biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial strains. |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines. |
| Cytotoxicity | Demonstrated cytotoxic effects in zebrafish embryos, indicating developmental toxicity. |
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, showing a dose-dependent response. The compound induced apoptosis through the activation of caspase pathways, which are essential for programmed cell death.
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Cytotoxic Effects on Embryos :
- Research involving zebrafish embryos indicated that exposure to this compound resulted in multiple phenotypic abnormalities, including enlarged yolk sacs and pericardial edema. High concentrations led to increased apoptosis in the caudal fin region, suggesting that the compound poses developmental risks at microgram levels .
-
Mechanistic Studies :
- Studies have focused on understanding how the compound interacts with biological macromolecules. It forms stable complexes with proteins, which may inhibit their function and lead to altered cellular responses.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : In animal models, doses exceeding 90 mg/kg body weight resulted in significant adverse effects including weight loss and hemolytic anemia.
- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects, particularly when administered at high doses over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
